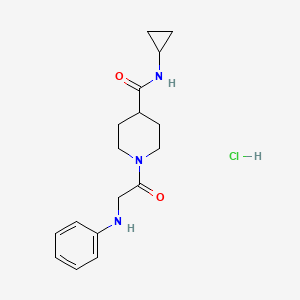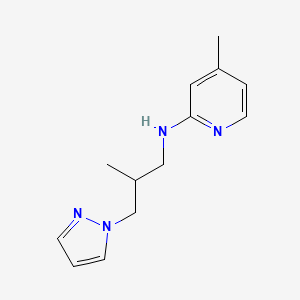
3-Amino-1-(6-methyl-2,3-dihydroindol-1-yl)-3-phenylpropan-1-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(6-methyl-2,3-dihydroindol-1-yl)-3-phenylpropan-1-one;hydrochloride, also known as 6-MeO-DALT, is a synthetic indole alkaloid that belongs to the tryptamine family. It is a psychoactive substance that has been used for scientific research purposes. The compound has been synthesized in the laboratory through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied.
Mechanism of Action
The mechanism of action of 3-Amino-1-(6-methyl-2,3-dihydroindol-1-yl)-3-phenylpropan-1-one;hydrochloride involves its binding to the 5-HT2A receptor, which leads to the activation of intracellular signaling pathways. This activation results in changes in the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood, perception, and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Amino-1-(6-methyl-2,3-dihydroindol-1-yl)-3-phenylpropan-1-one;hydrochloride include changes in the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood, perception, and cognition. The compound has been found to induce hallucinations, altered states of consciousness, and changes in sensory perception.
Advantages and Limitations for Lab Experiments
The advantages of using 3-Amino-1-(6-methyl-2,3-dihydroindol-1-yl)-3-phenylpropan-1-one;hydrochloride in lab experiments include its high affinity for the 5-HT2A receptor, which makes it a useful tool for studying the effects of serotonin receptor activation. The compound is also relatively easy to synthesize in the laboratory. However, the limitations of using 3-Amino-1-(6-methyl-2,3-dihydroindol-1-yl)-3-phenylpropan-1-one;hydrochloride in lab experiments include its potential toxicity and the lack of knowledge about its long-term effects on the brain and body.
Future Directions
For research on 3-Amino-1-(6-methyl-2,3-dihydroindol-1-yl)-3-phenylpropan-1-one;hydrochloride include further studies on its mechanism of action and its potential use in the treatment of mental health disorders. The compound could also be studied in combination with other psychoactive substances to determine its effects on the brain and body. Additionally, more research is needed to determine the safety and potential side effects of using 3-Amino-1-(6-methyl-2,3-dihydroindol-1-yl)-3-phenylpropan-1-one;hydrochloride.
Synthesis Methods
The synthesis of 3-Amino-1-(6-methyl-2,3-dihydroindol-1-yl)-3-phenylpropan-1-one;hydrochloride involves several steps, including the condensation of 2-(methylamino)acetaldehyde with indole-3-carboxaldehyde, followed by reduction with sodium borohydride to form 6-methyl-2,3-dihydroindol-1-yl)acetaldehyde. The next step involves the condensation of this compound with 3-phenylpropan-1-one to form 3-Amino-1-(6-methyl-2,3-dihydroindol-1-yl)-3-phenylpropan-1-one. The final step involves the hydrochloride salt formation.
Scientific Research Applications
3-Amino-1-(6-methyl-2,3-dihydroindol-1-yl)-3-phenylpropan-1-one;hydrochloride has been used in scientific research to study its effects on the serotonin receptor system. It has been found to have a high affinity for the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. The compound has also been studied for its potential use in the treatment of depression, anxiety, and other mental health disorders.
properties
IUPAC Name |
3-amino-1-(6-methyl-2,3-dihydroindol-1-yl)-3-phenylpropan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O.ClH/c1-13-7-8-15-9-10-20(17(15)11-13)18(21)12-16(19)14-5-3-2-4-6-14;/h2-8,11,16H,9-10,12,19H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPZYXUIROKPKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCN2C(=O)CC(C3=CC=CC=C3)N)C=C1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(6-methyl-2,3-dihydroindol-1-yl)-3-phenylpropan-1-one;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1-Methylpyrazol-3-yl)-3-[methyl(thiophen-3-ylmethyl)amino]piperidin-2-one](/img/structure/B7632296.png)
![3,3,3-trifluoro-N-[(3-fluoro-4-piperazin-1-ylphenyl)methyl]propanamide;hydrochloride](/img/structure/B7632303.png)
![2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]-N-(piperidin-2-ylmethyl)acetamide;hydrochloride](/img/structure/B7632304.png)
![(3-Hydroxy-2-methylphenyl)-[4-(oxan-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7632321.png)
![4-fluoro-2-hydroxy-N-[3-(2-methylpropanoylamino)propyl]benzamide](/img/structure/B7632333.png)
![N-(5-methyl-1H-imidazol-2-yl)bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7632339.png)



![1-Cyclopropyl-4-[1-(3-pyridin-4-ylphenyl)ethylamino]pyrrolidin-2-one](/img/structure/B7632374.png)
![2-[4-[1-(4-Chlorophenyl)propan-2-ylamino]piperidin-1-yl]acetamide](/img/structure/B7632383.png)
![2-Anilino-1-[4-(oxan-4-yl)-1,4-diazepan-1-yl]ethanone;dihydrochloride](/img/structure/B7632391.png)
![N-[2-(3,4-difluorophenyl)-1-methylpyrrolidin-3-yl]-6-methyl-4-oxo-1H-pyridine-3-carboxamide](/img/structure/B7632394.png)
